molecular formula C12H15N3O3S B2472615 N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 309927-48-8

N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No. B2472615
CAS RN: 309927-48-8
M. Wt: 281.33
InChI Key: QTFYPNSDEAPRFW-UHFFFAOYSA-N
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Description

“N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, imidazole was first synthesized by glyoxal and ammonia . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole is a five-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a key component to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antinociceptive and Antihyperalgesic Effects

N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide and its derivatives exhibit antinociceptive pharmacology. Specifically, LF22-0542, a related compound, demonstrated high affinity for human and mouse B1 receptors, with a notable selectivity index. It showed competitive B1 receptor antagonistic properties and significant antinociceptive actions in various animal models. Its effects include alleviation of thermal hypersensitivity in both acute and persistent inflammatory pain models, as well as neuropathic thermal hypersensitivity, albeit it did not reverse nerve injury-induced tactile hypersensitivity in rats. The data suggest these compounds' utility in treating inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).

Antifungal Activity

A series of derivatives were designed to combat drug-resistant fungal infections. These compounds exhibited significant activity against Candida albicans and Candida krusei. The most active derivative, identified as 5b, showed potential anti-Candida activity, suggesting these compounds can be optimized for antifungal applications (Firuze Diyar Altındağ et al., 2017).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of certain sulfonamide derivatives was investigated, particularly against α-glucosidase and acetylcholinesterase (AChE). These compounds demonstrated substantial inhibitory activity, highlighting their potential therapeutic applications (M. Abbasi et al., 2019).

Anticancer Activities

Imidazole derivatives have been studied for their anticancer activities. For instance, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed significant anticancer activity against human lung adenocarcinoma cells, indicating their potential as chemotherapeutic agents (A. Evren et al., 2019).

Antioxidant Activity

Some derivatives exhibit notable antioxidant activity. For example, amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles demonstrated antioxidant activity exceeding the standard Ascorbic acid, indicating their potential utility in various therapeutic applications (Bhanu Prakash Talapuru et al., 2014).

Mechanism of Action

The mechanism of action of imidazole compounds can vary depending on their specific structure and the biological system they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

N-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-9-13-7-8-15(9)19(17,18)12-5-3-11(4-6-12)14-10(2)16/h3-6H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFYPNSDEAPRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

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